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Compound of Interest

Compound Name: 4-Methoxycinnamic Acid

Cat. No.: B028495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxycinnamic Acid, a compound of interest in various research and development fields.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for identification,
characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Methoxycinnamic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L .
Multiplicity Constant (J) Assignment Solvent
(3) ppm
Hz
7.63 d 16.0 H-7 CDCls
7.48 d 8.7 H-2, H-6 CDCls
6.90 d 8.7 H-3, H-5 CDCls
6.31 d 16.0 H-8 CDCls
3.83 S - -OCHs CDCIs
12.0 (approx.) brs - -COOH CDCls
7.64 d 15.9 H-7 CDsOD
7.54 d 8.8 H-2, H-6 CDs0OD
6.95 d 8.8 H-3, H-5 CDsOD
6.34 d 15.9 H-8 CDs0OD
3.83 S - -OCHs CDsOD

13C NMR (Carbon-13 NMR) Data[1]
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Chemical Shift (6) ppm Assignment Solvent
171.1 C-9 (C=0) DMSO-ds
161.0 C-4 DMSO-ds
145.1 C-7 DMSO-ds
130.8 C-2,C-6 DMSO-de
126.9 C-1 DMSO-de
115.7 C-8 DMSO-ds
114.6 C-3,C-5 DMSO-ds
55.5 -OCHs DMSO-de
167.7 C-9 (C=0) CDCls
161.6 C-4 CDCls
145.0 C-7 CDCls
129.9 C-2,C-6 CDCls
127.2 C-1 CDClIs
115.5 C-8 CDCls
1145 C-3,C-5 CDCls
55.5 -OCHs CDClIs

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Solid, KBr Pellet/Nujol Mull)[2]
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Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
2500-3300 Broad O-H stretch (Carboxylic Acid)
1680-1710 Strong C=0 stretch (Carboxylic Acid)
1625-1640 Medium C=C stretch (Alkenyl)
1590-1610 Medium C=C stretch (Aromatic)

C-O stretch (Aryl Ether) & O-H
1250-1300 Strong

bend
1170-1200 Strong C-O stretch (Carboxylic Acid)
980 Strong =C-H bend (trans-Alkene)

C-H bend (para-disubstituted
830 Strong

Aromatic)

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

178 100 [M]* (Molecular lon)
177 95 [M-H]*

163 40 [M-CHs]*

147 35 [M-OCHs]*

135 80 [M-COOH]*

133 50 [M-CHsO-COJ*

105 30 [C7Hs0]*

77 25 [CeHs]*
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Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 4-Methoxycinnamic Acid was accurately weighed and dissolved
in approximately 0.7 mL of deuterated solvent (CDCls or DMSO-ds) in a standard 5 mm NMR
tube.

e The sample was gently agitated to ensure complete dissolution.
Instrument Parameters (*H and 3C NMR):

e Spectrometer: 400 MHz NMR Spectrometer

¢ 'HNMR:

o Pulse Program: Standard single-pulse sequence

[¢]

Acquisition Time: 2-3 seconds

[¢]

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

[e]

o

Spectral Width: -2 to 14 ppm

e 13C NMR:
o Pulse Program: Proton-decoupled single-pulse sequence
o Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds
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o Number of Scans: 1024-4096

o Spectral Width: -10 to 220 ppm

Processing:
o Fourier transformation was applied to the free induction decay (FID).
o Phase and baseline corrections were performed manually.

o Chemical shifts were referenced to the residual solvent peak (CDCls: & 7.26 for H, &
77.16 for 13C; DMSO-de: 6 2.50 for 1H, & 39.52 for 13C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

The ATR crystal (e.g., diamond or germanium) was cleaned with a suitable solvent (e.g.,
isopropanol) and a background spectrum was recorded.

A small amount of solid 4-Methoxycinnamic Acid was placed directly onto the ATR crystal.

The pressure arm was engaged to ensure firm and uniform contact between the sample and
the crystal.

The IR spectrum was recorded over the range of 4000-400 cm~* with a resolution of 4 cm~1.
A total of 32 scans were co-added to improve the signal-to-noise ratio.

The resulting spectrum was baseline corrected and the peak positions were identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

To increase volatility, 4-Methoxycinnamic Acid was derivatized to its trimethylsilyl (TMS)
ester.

Approximately 1 mg of the sample was dissolved in 100 uL of a suitable solvent (e.qg.,
pyridine).
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e 100 pL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%
Trimethylchlorosilane - BSTFA + 1% TMCS) was added.

e The mixture was heated at 60-70°C for 30 minutes to ensure complete derivatization.
GC-MS Parameters:
e Gas Chromatograph:

o Column: 30 m x 0.25 mm ID, 0.25 um film thickness, 5% phenyl methyl polysiloxane
capillary column.

o Injector Temperature: 250°C

o Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at
10°C/min to 280°C, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injection Volume: 1 pL (splitless injection).
e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-550.
o lon Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Methoxycinnamic Acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxycinnamic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028495#spectroscopic-data-nmr-ir-ms-of-4-
methoxycinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.chemicalbook.com/SpectrumEN_943-89-5_IR1.htm
https://www.benchchem.com/product/b028495#spectroscopic-data-nmr-ir-ms-of-4-methoxycinnamic-acid
https://www.benchchem.com/product/b028495#spectroscopic-data-nmr-ir-ms-of-4-methoxycinnamic-acid
https://www.benchchem.com/product/b028495#spectroscopic-data-nmr-ir-ms-of-4-methoxycinnamic-acid
https://www.benchchem.com/product/b028495#spectroscopic-data-nmr-ir-ms-of-4-methoxycinnamic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b028495?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

